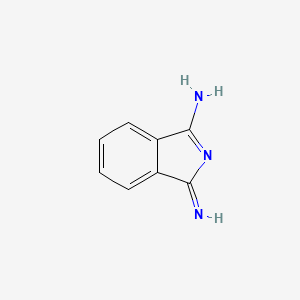

1,3-Diiminoisoindoline

Vue d'ensemble

Description

1,3-Diiminoisoindoline is a key compound in organic chemistry, known for its role as a precursor in the synthesis of phthalocyanines and isoindoline pigments . This compound is characterized by its unique structure, which allows it to participate in various chemical reactions and form stable complexes with metals. It is widely used in the production of dyes, pigments, and other industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diiminoisoindoline can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with ammonia or primary amines under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reaction time . The process often involves the use of solvents to facilitate the reaction and improve yield. After the reaction is complete, the product is purified through crystallization or distillation to obtain a high-purity compound suitable for further use .

Analyse Des Réactions Chimiques

Reaction Mechanism:

-

Nucleophilic Addition : DII reacts with dithiophthalimides (e.g., 5-neopentoxy-1H-isoindole-1,3(2H)-dithione) to form dimeric intermediates.

-

Cyclotetramerization : Intermediates self-condense or cross-condense to yield mono- or disubstituted phthalocyanines .

Key Findings:

| Substituted Product | Substituent Position | Yield (%) | Key Byproducts |

|---|---|---|---|

| 2-Neopentoxyphthalocyanine | 2-position | 37% | 2,16-Dineopentoxy derivatives |

| 2,16-Dineopentoxyphthalocyanine | 2,16-positions | 24% | Trineopentoxy derivatives |

-

Challenges : Competitive self-condensation of DII produces unsubstituted phthalocyanine (3) .

-

Catalysis : Elemental sulfur accelerates DII self-condensation at 50°C .

Formation of 1,3-Diylideneisoindolines

DII reacts with organic CH acids (e.g., malononitrile) to form 1,3-diylideneisoindolines, characterized by intense π→π* transitions and redox activity .

Reaction Example:

Electrochemical Data:

| Compound | Oxidation Potential (V) | Reduction Potential (V) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| 1,3-Diylidene-A | +0.85 | -1.20 | -5.32 | -3.27 |

| 1,3-Diylidene-B | +0.78 | -1.35 | -5.18 | -3.13 |

Reaction Conditions:

-

Solvent : n-Butyronitrile

-

Temperature : Reflux (14 hours)

-

Product : Methyl 3-(5’-(3’’-aminoisoindol-1’’-ylideneamino)-3’,4’-diethyl-1’H-pyrrol-2’-yl)-2-cyanoacrylate .

Coordination Chemistry and Metal Complexes

DII acts as a bidentate ligand , forming complexes with transition metals. For instance, reacting DII with CoCl₂·6H₂O in 1-hexanol yields cobalt-phthalocyanine derivatives .

Example Reaction:

-

Characterization : UV-Vis spectroscopy shows Q-band absorption at 670 nm, confirming phthalocyanine formation .

Alkylation Attempts and Side Reactions

Alkylation of DII derivatives (e.g., dithiophthalimides) predominantly yields N-alkylated products or dithio-β-isoindigos instead of S-alkylated targets .

| Alkylation Method | Major Product | Yield (%) |

|---|---|---|

| Dimethyl sulfate + Base | N-Methyldithiophthalimide | 25–63% |

| Iodomethane + Base | S,S’-Dimethyldithio-β-isoindigo | 12–60% |

-

Mechanistic Insight : Thiophilic attack at sulfur is disfavored, leading to N-alkylation or dimerization .

Hydrolysis and Functional Group Interconversion

DII hydrolyzes to phthalimides under acidic or aqueous conditions. For example, refluxing DII in aqueous dioxane yields 4-neopentoxyphthalimide, a precursor for thiophthalimides .

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Phthalocyanines

1,3-Diiminoisoindoline serves as a precursor in the synthesis of phthalocyanines, which are important for their use as dyes and pigments. These compounds have applications in various industries, including textiles and plastics. The synthesis typically involves the reaction of phthalodinitrile with this compound under controlled conditions to yield phthalocyanine derivatives with enhanced properties .

Catalysis

The compound has been utilized in catalytic processes, particularly in organic synthesis. Its nitrogen-containing structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing complex organic molecules .

Biological Applications

Therapeutic Potential

Research indicates that derivatives of this compound exhibit potential therapeutic effects against several diseases. For instance, studies have shown that certain derivatives can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, with an IC(50) value less than 100 nM . This suggests that these compounds could be developed into effective antimalarial agents.

Cancer Research

In vitro studies have demonstrated that some derivatives possess anticancer properties. For example, specific formulations have shown promising results against various cancer cell lines, including human colorectal adenocarcinoma and hepatocellular carcinoma cells . This highlights the compound's potential in cancer therapeutics.

Industrial Applications

Production of Pigments and Dyes

this compound is also employed in the industrial sector for producing pigments and dyes. Its ability to form stable complexes makes it suitable for creating vibrant colors used in various products .

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Compounds/Processes |

|---|---|---|

| Chemistry | Synthesis of phthalocyanines | Phthalodinitrile + this compound |

| Catalytic processes | Organic synthesis reactions | |

| Biology | Antimalarial agents | This compound carbohydrazides |

| Anticancer agents | Formulations tested against cancer cell lines | |

| Industry | Production of pigments and dyes | Various industrial dye formulations |

Case Studies

-

Antimalarial Activity Study

A study conducted on this compound derivatives revealed their significant inhibitory activity against Plasmodium falciparum. The research highlighted the structural modifications that enhance biological activity and suggested pathways for further development into therapeutic agents . -

Photodynamic Therapy Research

Research involving photodynamic therapy has explored the use of this compound derivatives in targeting cancer cells. Formulations containing these compounds were tested for photocytotoxicity and showed promising results against specific cancer types .

Mécanisme D'action

The mechanism of action of 1,3-Diiminoisoindoline and its derivatives involves their ability to form stable complexes with metals and participate in redox reactions . These properties make them useful in various applications, including catalysis and materials science. The molecular targets and pathways involved depend on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

1,3-Diiminoisoindoline is unique due to its ability to form stable complexes with metals and its versatility in chemical reactions. Similar compounds include:

1,3-Isoindolinediimine: Another important precursor in the synthesis of phthalocyanines.

Phthalimide diimide: Used in similar applications but with different reactivity and stability profiles.

These compounds share some structural similarities but differ in their reactivity and specific applications, highlighting the unique properties of this compound .

Activité Biologique

1,3-Diiminoisoindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and case studies highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C8H7N3) features a unique structure that allows for various chemical modifications. The synthesis of this compound typically involves condensation reactions, which can be optimized to yield derivatives with enhanced biological activity. For instance, the reaction of this compound with 2,6-diaminopyrazine has been explored to produce novel derivatives with potential pharmacological applications .

1. Anti-inflammatory Properties

One of the notable biological activities of this compound derivatives is their ability to inhibit tumor necrosis factor-alpha (TNF-α) synthesis. Research indicates that certain derivatives can reduce TNF-α levels by up to 48% in lipopolysaccharide (LPS)-challenged macrophage-like cells. This action is mediated through post-transcriptional regulation at the level of TNF-α mRNA's 3′-untranslated region (UTR) .

2. Antitumor Activity

Some studies have reported that specific derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this core structure have shown promising results in inhibiting cell proliferation in vitro. However, many derivatives have been found to be inactive in pharmacological assessments, suggesting that further structural optimization is necessary for enhanced efficacy .

3. Toxicity Profile

The toxicity of this compound has also been evaluated. It is classified as toxic if swallowed or in contact with skin, indicating that safety assessments are crucial when considering its use in therapeutic contexts .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Effectiveness (%) | Reference |

|---|---|---|---|

| TNF-α Inhibition | Compound A | 48% | |

| Cytotoxicity | Compound B | Inactive | |

| Toxicity | This compound | High Risk |

Case Study: TNF-α Inhibition

In a study assessing the anti-inflammatory properties of various this compound derivatives, it was found that compounds with specific structural configurations exhibited superior TNF-α inhibition compared to established drugs like thalidomide and revlimid. The study highlighted the importance of molecular structure in determining biological activity and suggested pathways for further research into these compounds for potential therapeutic applications in inflammatory diseases .

Case Study: Antitumor Activity Evaluation

A series of synthesized this compound derivatives were evaluated for their antitumor properties against several cancer cell lines. While some showed initial promise in cytotoxic assays, further investigation revealed that many lacked sufficient potency to warrant clinical consideration. This underscores the need for continued exploration and modification of the compound's structure to enhance its therapeutic profile .

Propriétés

IUPAC Name |

3-iminoisoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCEPSDYHAHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC2=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044658 | |

| Record name | 1H-Isoindole-1,3(2H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-11-9, 57500-34-2 | |

| Record name | 1-Imino-1H-isoindol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-3-amine, 1-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiminoisoindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindol-3-amine, 1-imino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-imino-1H-isoindol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diiminoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-diiminoisoindoline?

A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol.

Q2: How is this compound typically synthesized?

A2: Several synthetic routes exist for this compound:

- From Phthalonitrile: this compound can be synthesized from phthalonitrile through various methods. One common approach involves reacting phthalonitrile with ammonia in the presence of a catalyst like elemental sulfur. []

- From Phthalic Anhydride: Another method involves the reaction of phthalic anhydride with urea in the presence of ammonium nitrate, followed by neutralization with sodium hydroxide. []

- From 2-Cyanobenzaldehyde: Reacting N-(2-cyanobenzylidene)anilines with elemental sulfur in liquid ammonia or amines provides another route to 1,3-diiminoisoindolines. []

Q3: What is the structure of this compound?

A3: this compound consists of an isoindoline core (a benzene ring fused to a pyrrole ring) with two imine (C=NH) groups at positions 1 and 3 of the pyrrole moiety.

Q4: What is the most stable tautomeric form of this compound?

A4: Computational studies indicate that the stereoisomeric anti-form of this compound is the most stable tautomer in the gas phase. This finding is supported by single-crystal X-ray diffraction (SC-XRD) studies. []

Q5: How can the structure of this compound be confirmed?

A5: Common techniques for structural characterization include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, ]

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, providing structural insights. [, ]

- Single-crystal X-ray Diffraction (SC-XRD): Provides a detailed three-dimensional structure of the molecule in the solid state. []

Q6: What are the key reactions of this compound?

A6: this compound exhibits diverse reactivity, primarily centered around its imine functionalities:

- Condensation Reactions: The imine groups readily undergo condensation reactions with various diamines, leading to the formation of macrocyclic compounds like phthalocyanines and porphyrazines. [, , , , , , , , , , , ]

- Complexation with Metals: this compound acts as a ligand, forming complexes with a variety of transition metals. This complexation often occurs during macrocycle formation, leading to metal-containing phthalocyanines and related compounds. [, , , , , , , , ]

- Reactions with Carbodiimides: In the presence of a rhenium catalyst, this compound reacts with carbodiimides via C-H bond activation, providing a novel route to 1,3-diiminoisoindolines. This reaction offers a way to synthesize unsymmetrical 1,3-diiminoisoindolines. []

Q7: What are the major applications of this compound?

A7: The primary application of this compound lies in its role as a precursor for:

- Phthalocyanines: These macrocyclic compounds find wide applications as dyes, pigments, photoconductors, and in various technological fields. [, , , , , , , , ]

- Porphyrazines: Analogous to phthalocyanines, porphyrazines exhibit interesting optical and electronic properties, making them suitable for applications in materials science and catalysis. [, , ]

- Other Macrocycles: this compound serves as a building block for synthesizing diverse macrocycles with tailored properties, expanding its potential applications. [, , , , ]

- Metal Complexes: The ability of this compound to chelate metal ions makes it valuable in the development of metal complexes for various catalytic and material science applications. [, , , , , , ]

Q8: Are there any reported catalytic applications of this compound-derived complexes?

A8: Yes, palladium(II) complexes containing unsymmetrical CNN pincer ligands derived from this compound have been investigated as precatalysts in C-C coupling reactions, specifically Heck and Stille couplings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.